4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide
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Overview
Description
4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide is a chemical compound with the molecular formula C15H13Cl2N3O2. It is known for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a hydrazide group, a chlorophenyl group, and a methoxyamino group.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to changes in the enzyme’s activity and subsequently affecting the biochemical pathways it is involved in .
Biochemical Pathways
The compound potentially affects the biosynthesis of unsaturated fatty acids . The enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, which this compound may target, is involved in this pathway . Changes in this pathway can have downstream effects on the production of unsaturated fatty acids, which are essential components of cell membranes and play a role in various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced hydrazides, and substitution may result in various substituted derivatives .
Scientific Research Applications
4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide: Similar structure with a nitrophenyl group instead of a chlorophenyl group.
4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: Contains an ethoxy-hydroxyphenyl group instead of a chlorophenyl group.
Uniqueness
4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLOBXHXDLNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC=NNC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CON/C=N/NC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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